Cas no 247170-27-0 (3-Fluoro-4-(trifluoromethyl)benzamide)

3-Fluoro-4-(trifluoromethyl)benzamide is a fluorinated aromatic amide compound with potential applications in pharmaceutical and agrochemical research. Its structure, featuring both fluorine and trifluoromethyl substituents, enhances its metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. The electron-withdrawing properties of the trifluoromethyl group can influence reactivity and binding interactions in target molecules. This compound is particularly useful in the synthesis of bioactive molecules, where fluorination is leveraged to improve pharmacokinetic properties. Its high purity and well-defined chemical characteristics ensure reproducibility in experimental settings, supporting its use in medicinal chemistry and material science applications.
3-Fluoro-4-(trifluoromethyl)benzamide structure
247170-27-0 structure
Product Name:3-Fluoro-4-(trifluoromethyl)benzamide
CAS No:247170-27-0
MF:C8H5F4NO
MW:207.125015974045
MDL:MFCD00236277
CID:1037461
PubChem ID:2737543
Update Time:2025-08-04

3-Fluoro-4-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-Fluoro-4-(trifluoromethyl)benzamide
    • AC1MC7GT
    • CTK7D2648
    • MolPort-000-155-998
    • SBB093804
    • SureCN1031838
    • MFCD00236277
    • 247170-27-0
    • SY062438
    • XJA17027
    • SCHEMBL1031838
    • AKOS015853134
    • PS-11364
    • CS-0315011
    • DTXSID90372127
    • Benzamide, 3-fluoro-4-(trifluoromethyl)-
    • G85791
    • MDL: MFCD00236277
    • Inchi: 1S/C8H5F4NO/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H2,13,14)
    • InChI Key: LGDDDQBFEWZCEW-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(N)=O)C=CC=1C(F)(F)F

Computed Properties

  • Exact Mass: 207.03075
  • Monoisotopic Mass: 207.03072643g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • PSA: 43.09

3-Fluoro-4-(trifluoromethyl)benzamide Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

3-Fluoro-4-(trifluoromethyl)benzamide Pricemore >>

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Additional information on 3-Fluoro-4-(trifluoromethyl)benzamide

Introduction to 3-Fluoro-4-(trifluoromethyl)benzamide (CAS No. 247170-27-0)

3-Fluoro-4-(trifluoromethyl)benzamide, with the CAS number 247170-27-0, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a fluorine atom and a trifluoromethyl group attached to a benzamide backbone. These functional groups contribute to the compound's distinctive properties, making it a valuable candidate for various applications, particularly in drug discovery and development.

The molecular formula of 3-Fluoro-4-(trifluoromethyl)benzamide is C9H5F4NO2, and its molecular weight is approximately 213.13 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility properties make it suitable for use in various chemical reactions and biological assays.

In recent years, 3-Fluoro-4-(trifluoromethyl)benzamide has been extensively studied for its potential as a building block in the synthesis of more complex molecules. The presence of the trifluoromethyl group imparts unique electronic and steric effects, which can influence the reactivity and biological activity of the final product. For instance, this group can enhance the lipophilicity of a molecule, thereby improving its ability to cross cell membranes and reach intracellular targets.

CAS No. 247170-27-0 has also been explored for its potential as a scaffold in the development of novel therapeutic agents. One area of particular interest is its use in the design of inhibitors for specific enzymes involved in disease pathways. For example, researchers have investigated its potential as an inhibitor of histone deacetylases (HDACs), which are implicated in various cancers and neurodegenerative disorders. Studies have shown that compounds derived from 3-Fluoro-4-(trifluoromethyl)benzamide can effectively inhibit HDAC activity, leading to reduced proliferation of cancer cells and improved neuronal function.

Beyond its role in enzyme inhibition, 3-Fluoro-4-(trifluoromethyl)benzamide has also been evaluated for its anti-inflammatory properties. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by excessive production of pro-inflammatory cytokines. Research has demonstrated that derivatives of this compound can modulate the expression of these cytokines, thereby reducing inflammation and alleviating symptoms associated with these conditions.

The pharmacokinetic properties of CAS No. 247170-27-0 have also been studied to assess its suitability for therapeutic applications. Studies have shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it a promising candidate for further development into drug candidates. Additionally, its metabolic stability has been evaluated, with results indicating that it undergoes minimal metabolism in vitro, which could translate to prolonged therapeutic effects in vivo.

In the context of drug discovery, high-throughput screening (HTS) techniques have been employed to identify novel derivatives of 3-Fluoro-4-(trifluoromethyl)benzamide with enhanced biological activity. These screens have led to the identification of several lead compounds that show promise in preclinical studies. For instance, one derivative was found to exhibit potent antiviral activity against influenza A virus, suggesting potential applications in antiviral therapy.

The safety profile of CAS No. 247170-27-0 has also been evaluated through various toxicological studies. These studies have generally shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further research is needed to fully understand its long-term safety and potential side effects in humans.

In conclusion, 3-Fluoro-4-(trifluoromethyl)benzamide (CAS No. 247170-27-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure and favorable properties make it an attractive candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to explore new derivatives and applications, further highlighting the significance of this compound in modern drug discovery efforts.

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